molecular formula C11H20Cl3NO2 B14338424 Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride CAS No. 105971-55-9

Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride

Cat. No.: B14338424
CAS No.: 105971-55-9
M. Wt: 304.6 g/mol
InChI Key: VRJMNHUGUFAWLP-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is a chemical compound with the molecular formula C11H20Cl3NO2. It is a derivative of cyclohexanecarboxylic acid, where the carboxyl group is substituted with a bis(2-chloroethyl)amino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium azide or thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: In studies involving cell signaling and molecular interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: The parent compound without the bis(2-chloroethyl)amino group.

    Benzoic acid derivatives: Compounds with similar carboxylic acid functionality but different substituents.

    Amino acid derivatives: Compounds with amino groups attached to carboxylic acids.

Uniqueness

Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is unique due to the presence of the bis(2-chloroethyl)amino group, which imparts distinct chemical reactivity and biological activity. This makes it valuable for specific research applications where such properties are desired.

Properties

CAS No.

105971-55-9

Molecular Formula

C11H20Cl3NO2

Molecular Weight

304.6 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H19Cl2NO2.ClH/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16;/h9-10H,1-8H2,(H,15,16);1H

InChI Key

VRJMNHUGUFAWLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)N(CCCl)CCCl.Cl

Origin of Product

United States

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